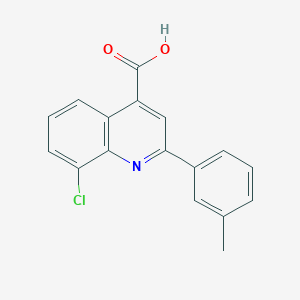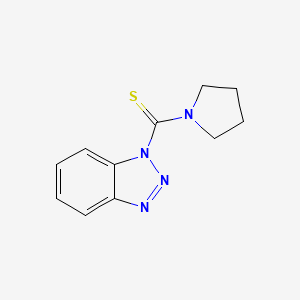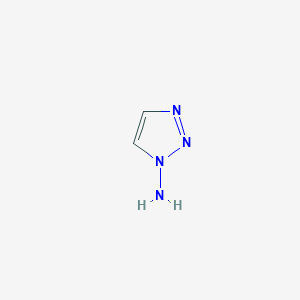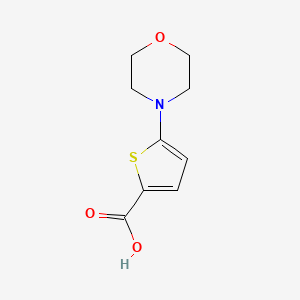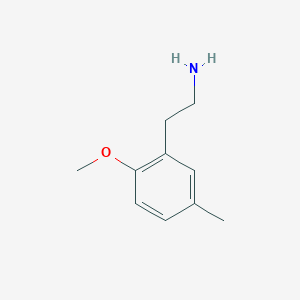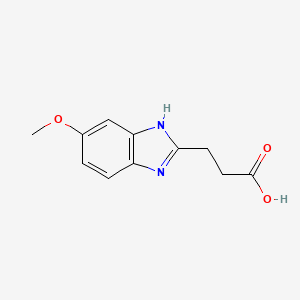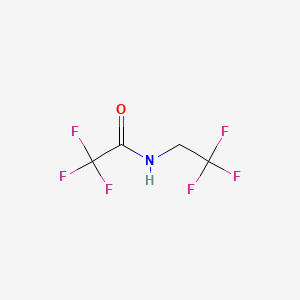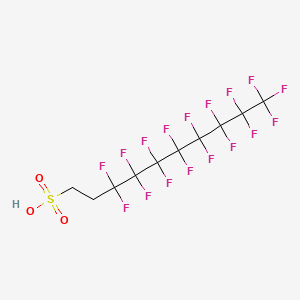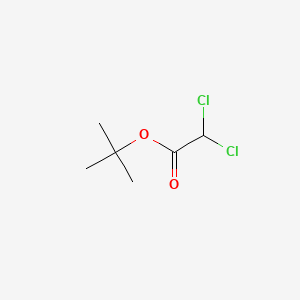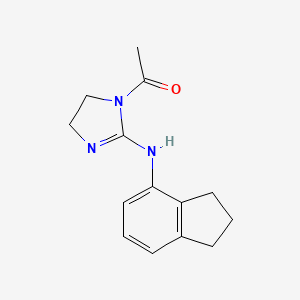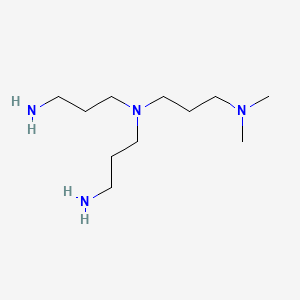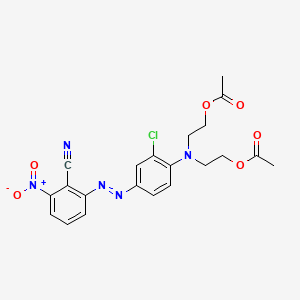
Naphthalen-1-yl Dodecanoate
Vue d'ensemble
Description
Naphthalen-1-yl Dodecanoate, also known as 1-Naphthyl Dodecanoate, is an ester compound formed from the reaction between naphthalene and dodecanoic acid. This compound is characterized by its aromatic naphthalene ring and a long aliphatic dodecanoate chain. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalen-1-yl Dodecanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalene-1-ol with dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and efficient catalysts is crucial to achieve high product quality and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalen-1-yl Dodecanoate undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Naphthoquinones or hydroxylated naphthalenes.
Reduction: Naphthalen-1-yl dodecanol.
Substitution: Halogenated, nitrated, or sulfonated naphthalenes.
Applications De Recherche Scientifique
Naphthalen-1-yl Dodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl Dodecanoate involves its interaction with biological membranes and enzymes. The lipophilic dodecanoate chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the aromatic naphthalene ring can interact with enzyme active sites, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Naphthalen-1-yl Dodecanoate can be compared with other similar ester compounds, such as:
Naphthalen-2-yl Dodecanoate: Similar structure but with the ester group attached to the 2-position of the naphthalene ring.
Phenyl Dodecanoate: Contains a phenyl ring instead of a naphthalene ring, leading to different chemical and physical properties.
Benzyl Dodecanoate: Features a benzyl group, which affects its reactivity and applications.
Uniqueness: this compound is unique due to its combination of an aromatic naphthalene ring and a long aliphatic chain, providing a balance of hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring both lipophilicity and aromaticity.
Propriétés
IUPAC Name |
naphthalen-1-yl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-18-22(23)24-21-17-13-15-19-14-11-12-16-20(19)21/h11-17H,2-10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQRFDKBOSEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399449 | |
| Record name | Naphthalen-1-yl Dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4227-99-0 | |
| Record name | Naphthalen-1-yl Dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


